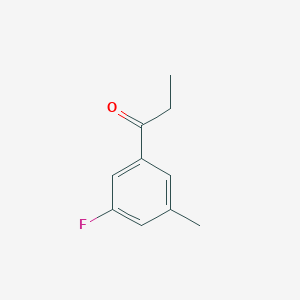

3'-Fluoro-5'-methylpropiophenone

Description

3'-Fluoro-5'-methylpropiophenone (CAS 207974-20-7) is a fluorinated aromatic ketone with the molecular formula C₁₀H₈F₄O and a molecular weight of 220.17 g/mol . Its structure consists of a propiophenone backbone (a ketone group attached to a propyl chain) substituted with a fluorine atom at the 3' position and a methyl group at the 5' position on the aromatic ring. The fluorine atom introduces strong electron-withdrawing effects, influencing reactivity and stability, while the methyl group contributes steric bulk. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its unique electronic and steric properties for targeted reactions .

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAOJGXJRWCNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3’-Fluoro-5’-methylpropiophenone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-5-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and scalability .

Chemical Reactions Analysis

3’-Fluoro-5’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3’-Fluoro-5’-methylpropiophenone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3’-Fluoro-5’-methylpropiophenone exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor ligand. The compound’s interactions with enzymes or receptors can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

4'-Methylpropiophenone (CAS 5337-93-9)

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.20 g/mol

- Key Features : Lacks the 3'-fluoro substituent but retains the 5'-methyl group. The absence of fluorine reduces electron-withdrawing effects, making it less reactive in electrophilic substitution reactions.

- Applications : Widely used in fragrance manufacturing and as a precursor in Friedel-Crafts alkylation reactions .

- Research Insight: The methyl group enhances lipophilicity compared to non-methylated propiophenones, but the lack of fluorine limits its utility in reactions requiring strong electron-deficient aromatic systems .

3-Bromo-3'-fluoro-5'-methylbenzophenone (CAS 951886-67-2)

- Molecular Formula : C₁₄H₁₀BrFO

- Molecular Weight : 293.13 g/mol

- Key Features: Substitutes the ketone’s propyl chain with a benzophenone backbone. The bromine atom at the 3-position introduces heavier halogen effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Valuable in synthesizing biaryl structures for drug discovery .

- Research Insight : Bromine’s polarizability and size compared to fluorine result in distinct regioselectivity and stability profiles in catalytic cycles .

3'-Fluoro-5'-(trifluoromethoxy)acetophenone (CAS 1352999-53-1)

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol

- Key Features: Replaces the methyl group with a trifluoromethoxy (-OCF₃) group, a stronger electron-withdrawing substituent. The acetophenone backbone (shorter chain than propiophenone) reduces steric hindrance.

- Applications : Used in fluorinated polymer synthesis and as a ligand in coordination chemistry .

- Research Insight : The trifluoromethoxy group significantly lowers electron density on the aromatic ring, accelerating nucleophilic aromatic substitution but complicating direct metalation .

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0)

- Molecular Formula : C₁₆H₁₄ClFOS

- Molecular Weight : 308.80 g/mol

- Key Features : Incorporates a chlorine atom (stronger electron-withdrawing than fluorine) and a thiomethyl (-SCH₃) group, which introduces sulfur-based nucleophilicity.

- Applications : Explored in prodrug design due to sulfur’s metabolic lability .

- Research Insight : Chlorine’s electronegativity increases oxidative stability but may hinder certain catalytic reactions compared to fluorine .

Data Table: Comparative Analysis

EWG : Electron-Withdrawing Group

Research Findings and Key Insights

Electronic Effects

- Fluorine’s electronegativity in this compound reduces electron density on the aromatic ring, directing electrophilic attacks to the para position relative to the methyl group .

- Compared to chlorine (in CAS 898781-63-0), fluorine’s smaller size and weaker inductive effects result in milder deactivation of the ring, enabling broader compatibility in metal-catalyzed reactions .

Steric and Metabolic Considerations

- The 5'-methyl group in this compound increases steric hindrance, slowing hydrolysis of the ketone group compared to non-methylated analogs like 3'-Fluoroacetophenone .

- Trifluoromethoxy substituents (CAS 1352999-53-1) enhance metabolic stability but reduce solubility in aqueous media due to increased hydrophobicity .

Biological Activity

3'-Fluoro-5'-methylpropiophenone is an organic compound notable for its potential biological activities. This compound features a fluorine atom and a methyl group, which significantly influence its lipophilicity and reactivity. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

Structure and Composition

- Chemical Formula : C11H13FO

- Molecular Weight : 192.22 g/mol

- Functional Groups : Ketone, Fluorine substituent

Chemical Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution : The fluorine atom can be substituted with other nucleophiles.

These reactions are influenced by various catalysts, solvents, and conditions, which can lead to diverse products relevant for synthetic applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances its lipophilicity, facilitating penetration through biological membranes. This characteristic is essential for its role as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active molecules suggests it could bind to various receptors, influencing physiological responses.

- Therapeutic Development : Ongoing studies are exploring its use as a precursor for novel therapeutic agents targeting inflammation and cancer .

Toxicological Profile

Recent studies have highlighted the neurotoxic potential of synthetic cathinones, a class that includes compounds similar to this compound. These studies report effects such as increased locomotor activity in animal models, suggesting stimulant properties akin to those observed with cocaine and methamphetamine . The compound's interactions with monoamine systems may lead to adverse effects, warranting further investigation into its safety profile.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Propiophenone | Lacks fluorine and methyl groups | Less lipophilic, potentially less reactive |

| 3'-Fluoropropiophenone | Contains fluorine but lacks methyl group | Different steric/electronic properties |

| 5'-Methylpropiophenone | Contains methyl but lacks fluorine | Varies in reactivity and biological activity |

The combination of both fluorine and methyl substituents in this compound confers distinct chemical and biological properties compared to these related compounds.

Case Study 1: Neurotoxicity Assessment

A systematic review of synthetic cathinones indicated that compounds similar to this compound exhibit increased locomotor activity in mice, which correlates with stimulant effects observed in human intoxications. This finding emphasizes the importance of evaluating the neurotoxic risks associated with such compounds .

Case Study 2: Enzyme Interaction Studies

In vitro studies have demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. These interactions were quantified using binding affinity assays that revealed significant inhibition at certain concentrations, suggesting potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.